molecular formula C17H20FNO2 B2623525 N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide CAS No. 473707-65-2

N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide

Cat. No.: B2623525
CAS No.: 473707-65-2
M. Wt: 289.35
InChI Key: SQNZANSNJAYHLN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide involves several steps, including the formation of the furan ring and the introduction of the fluorophenyl group. The synthetic route typically starts with the preparation of the furan ring, followed by the addition of the fluorophenyl group through a series of chemical reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-fluorophenyl)-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-15-10-21-17(9-11(15)7-8-16(15,17)2)14(20)19-13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZANSNJAYHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C1(COC2(C3)C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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